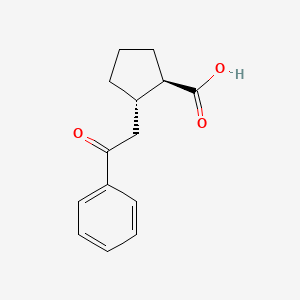

trans-2-(2-Oxo-2-phenylethyl)cyclopentane-1-carboxylic acid

説明

“trans-2-(2-Oxo-2-phenylethyl)cyclopentane-1-carboxylic acid” is a chiral compound . It has a CAS Number of 733740-51-7 . The compound is not chirally pure, meaning it contains a mixture of enantiomers . The IUPAC name for this compound is (1R,2S)-2-(2-oxo-2-phenylethyl)cyclopentane-1-carboxylic acid .

Molecular Structure Analysis

The molecular formula of this compound is C14H16O3 . The InChI Code is 1S/C14H16O3/c15-13(10-5-2-1-3-6-10)9-11-7-4-8-12(11)14(16)17/h1-3,5-6,11-12H,4,7-9H2,(H,16,17)/t11-,12+/m0/s1 . The molecular weight is 232.28 .科学的研究の応用

Chromatographic Separation

Trans-2-(2-Oxo-2-phenylethyl)cyclopentane-1-carboxylic acid and its isomers can be separated using high-performance liquid chromatography. Péter and Fülöp (1995) developed a method for the separation of cis and trans isomers of 2-amino-cyclopentane-1-carboxylic acids, which can be applied to similar compounds like trans-2-(2-Oxo-2-phenylethyl)cyclopentane-1-carboxylic acid (Péter & Fülöp, 1995).

Conformational Analysis

Conformational preferences of related compounds, such as 1-amino-2-phenylcyclopentane-1-carboxylic acid, have been studied using DFT calculations. Casanovas et al. (2008) explored the conformational space of these compounds, which can provide insights into the structural behavior of trans-2-(2-Oxo-2-phenylethyl)cyclopentane-1-carboxylic acid (Casanovas et al., 2008).

Synthesis and Catalysis

The synthesis of related cyclopentane structures and their stereoselective transformations have been extensively studied. Mitsui, Senda, and Saito (1966) investigated the catalytic hydrogenation of cyclopentylidenecyclopentanol, providing a basis for understanding reactions involving trans-2-(2-Oxo-2-phenylethyl)cyclopentane-1-carboxylic acid (Mitsui, Senda, & Saito, 1966).

Isomerisation Studies

Gyarmati et al. (2006) conducted studies on the cis-trans isomerisation of homologous 2-hydroxycycloalkanecarboxylic acids under basic conditions. Their findings can aid in understanding the isomerisation behaviors of similar compounds (Gyarmati et al., 2006).

Preparation of Enantiomers

The preparation of enantiomers of cyclopentane-fused dihydropyrimidin-4(3H)-one, as described by Szakonyi et al. (1998), can be relevant for the synthesis of stereoisomers of trans-2-(2-Oxo-2-phenylethyl)cyclopentane-1-carboxylic acid (Szakonyi et al., 1998).

Synthesis of Analogues

Research by Urones et al. (2004) on the stereoselective synthesis of analogues of 2-amino-5-carboxymethyl-cyclopentane-1-carboxylate provides a framework for understanding the synthesis of structurally similar compounds like trans-2-(2-Oxo-2-phenylethyl)cyclopentane-1-carboxylic acid (Urones et al., 2004).

Safety And Hazards

The compound should be handled under inert gas and protected from moisture . It should be kept away from heat, sparks, open flames, and hot surfaces . The compound should not be allowed to come into contact with air or water due to the risk of violent reaction and possible flash fire . The container should be kept tightly closed . It’s recommended to use personal protective equipment as required .

特性

IUPAC Name |

(1R,2S)-2-phenacylcyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O3/c15-13(10-5-2-1-3-6-10)9-11-7-4-8-12(11)14(16)17/h1-3,5-6,11-12H,4,7-9H2,(H,16,17)/t11-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUYQQVMUACOFNJ-NWDGAFQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)C(=O)O)CC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H](C1)C(=O)O)CC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601178236 | |

| Record name | rel-(1R,2S)-2-(2-Oxo-2-phenylethyl)cyclopentanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601178236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-2-(2-Oxo-2-phenylethyl)cyclopentane-1-carboxylic acid | |

CAS RN |

733740-51-7 | |

| Record name | rel-(1R,2S)-2-(2-Oxo-2-phenylethyl)cyclopentanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=733740-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(1R,2S)-2-(2-Oxo-2-phenylethyl)cyclopentanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601178236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。